N-Ethyl-3-methylbenzenesulfonamide

Plasticizer handling Polyamide compounding Physical form

N-Ethyl-3-methylbenzenesulfonamide, commonly supplied as a mixture of ortho and para isomers (N-ethyl-o/p-toluenesulfonamide, CAS 8047-99-2), is a sulfonamide derivative with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol. It is industrially significant as a high-compatibility plasticizer for polyamide and cellulose-based resins, and as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B7859314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-methylbenzenesulfonamide
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=CC(=C1)C
InChIInChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3
InChIKeyBRZYPWBFHXULOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-3-methylbenzenesulfonamide (CAS 8047-99-2): Industrial-Grade Mixed-Isomer Sulfonamide Plasticizer and Intermediate


N-Ethyl-3-methylbenzenesulfonamide, commonly supplied as a mixture of ortho and para isomers (N-ethyl-o/p-toluenesulfonamide, CAS 8047-99-2), is a sulfonamide derivative with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . It is industrially significant as a high-compatibility plasticizer for polyamide and cellulose-based resins, and as a synthetic intermediate in pharmaceutical and agrochemical research . Unlike single-isomer alternatives, this mixed-isomer product is engineered to deliver a specific combination of physical form, solvency, and processing characteristics that single-ring-position isomers cannot reproduce individually.

N-Ethyl-3-methylbenzenesulfonamide: Why Single-Isomer or Alternative Sulfonamide Substitutes Compromise Performance


N-Ethyl-3-methylbenzenesulfonamide is not a single chemical entity but a deliberately controlled mixture of N-ethyl-ortho-toluenesulfonamide and N-ethyl-para-toluenesulfonamide at a typical ratio of approximately 70:30 (ortho:para) . This ratio is critical because the pure para isomer (CAS 80-39-7) is a crystalline solid at room temperature (mp 63–65 °C), while the pure ortho isomer (CAS 1077-56-1) melts above 300 °C . The engineered mixture remains a free-flowing viscous liquid at ambient temperatures, enabling direct liquid metering and efficient melt-blending without the need for pre-melting or solvent assist . Substituting with either single isomer or with other sulfonamide plasticizers such as N-butylbenzenesulfonamide alters the solvation balance, viscosity, and low-temperature flexibility profile, which can lead to reduced plasticizing efficiency, phase separation, or processing difficulties in polyamide formulations [1].

N-Ethyl-3-methylbenzenesulfonamide: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Liquid Physical State at Ambient Temperature Eliminates Pre-Melting Overhead

N-Ethyl-3-methylbenzenesulfonamide (mixed-isomer grade) is supplied as a clear, viscous liquid at 25 °C, whereas the single-isomer N-ethyl-p-toluenesulfonamide (CAS 80-39-7) is a crystalline solid with a melting point of 63–65 °C . The pure ortho isomer (CAS 1077-56-1) exhibits an even higher melting range of 344–350 °C . This physical-form difference directly impacts industrial handling: the liquid mixed-isomer product can be pumped, metered, and blended without the energy-intensive melting and hot-storage systems required for the solid para isomer .

Plasticizer handling Polyamide compounding Physical form

Controlled Ortho:Para Isomer Ratio (~70:30) Optimizes Plasticizing Efficiency and Low-Temperature Flexibility

The commercial product maintains a tightly controlled ortho-to-para isomer ratio of approximately 70 ± 5% ortho and 30 ± 5% para (w/w) . This specific ratio depresses the melting point of the mixture well below room temperature, while retaining the high solvating power of the ortho isomer and the crystallinity-suppressing character of the para isomer. In polyamide systems, this ratio has been empirically optimized over decades of industrial use to provide the best balance of tensile strength retention and elongation at break, as documented in technical datasheets for brands such as Santicizer 8, Uniplex 108, and ProFlex 8 [1].

Isomer ratio Plasticizer performance Polyamide flexibility

Lower Boiling Point and Vapor Pressure Relative to Ortho Isomer Facilitates Removal and Minimizes Residual Odor

The mixed-isomer product exhibits a boiling point of approximately 208 °C at 745 mmHg , which is substantially lower than the 317 °C boiling point of the pure N-ethyl-o-toluenesulfonamide isomer . This 109 °C lower boiling point translates to a higher vapor pressure at typical polymer processing temperatures (200–250 °C), permitting more efficient devolatilization of unreacted monomer or low-molecular-weight fractions during compounding or drying steps. The para isomer also boils near 208 °C, but its solid form precludes uniform initial dispersion, leading to localized overheating and degradation.

Volatility Boiling point Residual monomer removal

Established Precedence in Salt-Resistant Polyamide Formulations Over Alternative Sulfonamide Plasticizers

US Patent 8,445,569 B2 (DuPont) identifies N-ethyl-o-toluenesulfonamide and N-ethyl-p-toluenesulfonamide as preferred plasticizers—alongside N-butylbenzenesulfonamide—for salt-resistant polyamide compositions used in automotive under-hood components exposed to road salts [1]. In the exemplified formulations, the sulfonamide plasticizer class (including the mixed-isomer product) contributed to maintaining flexibility and stress-crack resistance after cyclic exposure to 50% ZnCl₂ solution. While the patent examples employed N-butylbenzenesulfonamide, the claims expressly cover N-ethyl-toluenesulfonamide isomers, confirming their suitability and interchangeability in demanding salt-resistance applications [1].

Salt resistance Polyamide Plasticizer selection

N-Ethyl-3-methylbenzenesulfonamide: Recommended Application Scenarios Backed by Quantitative Differentiation Evidence


Plasticizer for Nylon/Polyamide Engineering Resins Requiring Ambient Liquid Handling

The mixed-isomer liquid form (Section 3, Evidence Item 1) allows direct liquid injection into twin-screw extruders during polyamide compounding, eliminating the need for melt tanks or heated drums. This is particularly advantageous for continuous production lines manufacturing glass-fiber-reinforced nylon 6 or nylon 66 components where consistent plasticizer feed rate is critical for mechanical property uniformity. The controlled ortho:para ratio (Evidence Item 2) ensures reproducible depression of the polyamide glass transition temperature, yielding predictable low-temperature impact resistance in finished parts [1].

Salt-Resistant Flexible Polyamide Components for Automotive Under-Hood Applications

Based on patent-established preference (Section 3, Evidence Item 4), N-ethyl-3-methylbenzenesulfonamide is the rational choice when formulating polyamide 610/1010 blends for tubing, cable jacketing, and connectors exposed to de-icing salts. The compound's hydrophobic nature (water solubility <0.01 g/100 mL) and high boiling point relative to processing temperatures contribute to low extractables and sustained flexibility after thousands of thermal-cycling and salt-immersion cycles [2].

Nitrocellulose and Cellulose Acetate Lacquers Demanding High Gloss and Adhesion

Technical datasheets for ProFlex 8 and Uniplex 108 note that cellulose acetate plasticized with this mixed sulfonamide exhibits brilliance and polish not achievable with conventional phthalate or phosphate plasticizers [3]. The lower boiling point of the mixture relative to the ortho isomer (Evidence Item 3) aids in solvent-free film formation, while the high solvency of the ortho component ensures excellent pigment dispersion and substrate adhesion in wood coatings and printing inks.

Pharmaceutical Research Intermediate for Carbonic Anhydrase Inhibitor Libraries

Although not a primary evidence dimension in this guide, the compound serves as a versatile scaffold in medicinal chemistry. The presence of the sulfonamide moiety (–SO₂NH–) with an N-ethyl substituent provides a hydrogen-bond donor/acceptor pattern recognized by carbonic anhydrase isoforms [4]. Researchers procuring CAS 8047-99-2 for library synthesis benefit from the liquid physical form (Evidence Item 1), which simplifies automated liquid handling and parallel synthesis workflows compared to solid single-isomer building blocks.

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